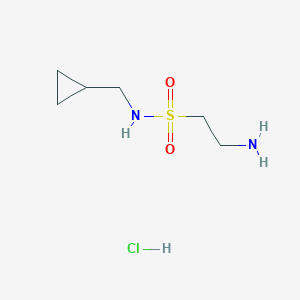
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one
Overview
Description
Molecular Structure Analysis
The InChI code for 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is 1S/C9H7FO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-4,11H,1H3 . This indicates the presence of a fluorine atom at the 6th position and a methyl group at the 2nd position of the benzofuran ring.Physical And Chemical Properties Analysis
This compound is a white to off-white solid with a melting point of 65-68°C. Its boiling point is 328°C.Scientific Research Applications
Crystal Structure Analysis
6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one and its derivatives have been studied extensively in crystallography to understand their structural properties. These compounds exhibit distinct arrangements and bonding patterns, contributing to the understanding of molecular interactions in solid states. For instance, 2-(4-Fluorophenyl)-5,6-methylenedioxy-3-methylsulfinyl-1-benzofuran shows specific intermolecular hydrogen bonding patterns, leading to the formation of centrosymmetric dimers in its crystal structure (Choi et al., 2010). These findings are crucial for the development of materials with desired physical properties.
Anodic Fluorination
The compound has also been a subject of interest in the field of anodic fluorination. This process involves the fluorination of organic compounds using electrical currents, leading to the formation of various fluorinated products. For instance, anodic fluorination of 3-substituted benzofuran derivatives resulted in the creation of different fluorinated benzofuran products, which are essential in the synthesis of various organic compounds (Dawood & Fuchigami, 2004).
Synthesis of Fluoronucleosides
Fluoronucleosides, which are significant in antiviral and anticancer research, have been synthesized using this compound derivatives. For instance, the synthesis of fluorinated nucleosides like 6-benzamido-9-(2,5-di-O-benzoyl-3-deoxy-3-fluoro-β-D-xylofuranosyl)purine from 3-deoxy-3-fluoro-α-D-xylose is a crucial advancement in this area (Wright & Taylor, 1968).
Chemical Reactions and Interactions
The compound and its derivatives are pivotal in studying various chemical reactions and interactions. For example, the study of electrochemical reactions involving this compound derivatives provides insights into the mechanisms of electrochemical synthesis of new benzofuran derivatives, which are valuable in pharmacological and material science fields (Moghaddam et al., 2006).
Safety and Hazards
The safety information available indicates that 6-Fluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Mode of Action
Benzofuran derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Benzofuran derivatives are known to impact a variety of pathways, but the specific pathways influenced by this compound require further investigation .
Result of Action
Benzofuran derivatives have been associated with a wide range of biological activities, including anti-inflammatory, anticonvulsant, anticancer, and anti-hiv effects .
properties
IUPAC Name |
6-fluoro-2-methyl-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO2/c1-5-9(11)7-3-2-6(10)4-8(7)12-5/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWIRWKJMXNOBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=C(O1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1380145.png)



